molecular formula C17H17ClN2O3S B2686253 N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448052-18-3

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Cat. No.: B2686253
CAS No.: 1448052-18-3
M. Wt: 364.84
InChI Key: FYPZKLFLNDUDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Novel Polythiophenes Bearing Oligo(Ethylene Glycol) Segments and Azobenzene Units : Research has led to the development of new copolymers incorporating thiophenes and azobenzene moieties, synthesized from 3-bromo-4-methylthiophene. These copolymers were characterized for their thermal, optical, and electrochemical properties, indicating potential applications in electronic and photonic devices due to their solvatochromic behavior and thermal stability (Tapia et al., 2010).

Convenient Synthesis of α-Bromophenylacetic Acid : A study demonstrated a method to produce α-bromophenylacetic acid derivatives, showcasing the versatility of certain chemical reactions for synthesizing complex molecules, which could be foundational in developing pharmaceuticals or agrochemicals (Ogura et al., 1975).

Anticancer Drugs

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : The study focused on the synthesis, structural characterization, and in vitro cytotoxicity of organotin(IV) complexes against various human tumor cell lines. These complexes exhibited significant cytotoxic activity, highlighting their potential as anticancer drugs (Basu Baul et al., 2009).

Environmental Applications

Photoassisted Fenton Reaction for Pesticide Degradation : Research into the degradation of pesticides like metolachlor and methyl parathion through the photoassisted Fenton reaction demonstrated the method's effectiveness. The study suggested this approach could serve as a mild yet effective remedy for treating dilute pesticide wastes, contributing to environmental protection efforts (Pignatello & Sun, 1995).

Antimicrobial Agents

Quinazolines as Potential Antimicrobial Agents : A synthesis and characterization of new quinazolines showed promising antibacterial and antifungal activities. This study underscores the continuous need for developing novel antimicrobial compounds to combat resistant strains of bacteria and fungi (Desai et al., 2007).

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24-12-8-6-11(7-9-12)15(21)10-19-16(22)17(23)20-14-5-3-2-4-13(14)18/h2-9,15,21H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPZKLFLNDUDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.